molecular formula C8H15NO3S B14230883 Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate CAS No. 463962-31-4

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate

Cat. No.: B14230883
CAS No.: 463962-31-4
M. Wt: 205.28 g/mol
InChI Key: MVJWCAANWHVOEF-UHFFFAOYSA-N
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Description

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is a complex organic compound with a unique structure that includes both amino and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid derivatives with hydroxymethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanylidene group to sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can influence enzyme activity and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate is unique due to its combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

463962-31-4

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

methyl 6-(hydroxymethylamino)-6-sulfanylidenehexanoate

InChI

InChI=1S/C8H15NO3S/c1-12-8(11)5-3-2-4-7(13)9-6-10/h10H,2-6H2,1H3,(H,9,13)

InChI Key

MVJWCAANWHVOEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=S)NCO

Origin of Product

United States

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